molecular formula C16H17NO3S2 B2501468 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine CAS No. 397283-53-3

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine

Cat. No.: B2501468
CAS No.: 397283-53-3
M. Wt: 335.44
InChI Key: YUBRXPLLZQONCZ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) explored the synthesis and characteristics of zinc phthalocyanine derivatives containing thiazolidine groups. The study found that these derivatives have high singlet oxygen quantum yields, making them potentially useful as Type II photosensitizers in photodynamic therapy, particularly for treating cancer.

  • Anti-inflammatory Activity : Research by Bari & Firake (2016) focused on the synthesis of thiazolidinone derivatives of benzenesulfonamide. These derivatives showed significant cyclooxygenase-2 (COX-2) inhibitory activity and anti-inflammatory effects in vivo, suggesting their potential as anti-inflammatory agents.

  • Antibacterial Properties : A study by Kumar et al. (2016) demonstrated the synthesis of thiazolidin-4-ones with antibacterial activity against Salmonella typhi and Klebsiella pneumoniae. The compound 3-(benzo[d]isoxazol-3-yl)-2-(3-methoxyphenyl)thiazolidine-4-one showed significant inhibitory activity towards Salmonella typhi, suggesting its potential as an antibacterial agent.

  • Synthesis and Physical Properties : The synthesis and characterization of a thiazolidinone derivative were reported by Megrouss et al. (2019). Their study provided insights into the molecular structure, crystal properties, and quantum chemical aspects of these compounds.

  • Anticancer Activity : A research by Fathy et al. (2017) investigated the synthesis of new thiophene and 1,3-thiazolidine derivatives, examining their anticancer activity. Several compounds showed significant activity against cancer cell lines, highlighting the potential of thiazolidine derivatives in cancer therapy.

  • Supramolecular Structures : The study by Cunico et al. (2007) explored the supramolecular structures of various 2-aryl-3-benzyl-1,3-thiazolidin-4-ones. Their findings contribute to the understanding of the molecular interactions and hydrogen bonding in these compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-20-15-10-6-5-9-14(15)16-17(11-12-21-16)22(18,19)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRXPLLZQONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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